molecular formula C6H5ClN2O B1347139 6-Chloropyridine-2-carboxamide CAS No. 70593-61-2

6-Chloropyridine-2-carboxamide

Cat. No.: B1347139
CAS No.: 70593-61-2
M. Wt: 156.57 g/mol
InChI Key: GIVBFKYXAXLZBT-UHFFFAOYSA-N
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Description

6-Chloropyridine-2-carboxamide is a chemical compound with the molecular formula C6H5ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Scientific Research Applications

6-Chloropyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

Safety data sheets indicate that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Future research on 6-Chloropyridine-2-carboxamide could focus on its potential applications in medicinal chemistry. For instance, indole scaffolds, which are similar to this compound, are suggested to be tested in the future for maximum activity in pharmacological compounds .

Biochemical Analysis

Biochemical Properties

6-Chloropyridine-2-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. The interaction between this compound and urease involves binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can be crucial in controlling the activity of urease in various biological processes.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell growth and proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and inhibit their activity. The compound has been shown to bind to the active site of urease, preventing the enzyme from catalyzing the hydrolysis of urea . Additionally, this compound can interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular processes. These interactions can result in enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its degradation and elimination from the body. The compound is metabolized by enzymes in the liver, leading to the formation of metabolites that are excreted through urine . The metabolic pathways of this compound can influence its bioavailability and overall efficacy in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can affect its activity and interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm or nucleus, through targeting signals and post-translational modifications . The localization of this compound within cells can influence its interactions with enzymes and proteins, ultimately affecting its biochemical properties and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyridine-2-carboxamide typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2-chloropyridine with ammonia or amines under specific conditions to form the carboxamide group. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reagents and precise temperature control to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Chloropyridine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or potassium thiolate are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed:

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Oxidized forms of the carboxamide group.

    Reduction Products: Reduced forms of the carboxamide group.

Comparison with Similar Compounds

  • 5-Chloropyridine-2-carboxamide
  • 2-Chloropyridine-3-carboxamide
  • 4-Chloropyridine-2-carboxamide

Comparison: 6-Chloropyridine-2-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications.

Properties

IUPAC Name

6-chloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVBFKYXAXLZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80990814
Record name 6-Chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80990814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70593-61-2
Record name 70593-61-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190685
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80990814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

6-Chloropyridine-2-carboxylic acid (1.20 g, 7.62 mmol) and ammonium chloride (0.81 g, 15.2 mmol) were dissolved in DMF (20 mL) and DIPEA (5.31 mL, 30.5 mmol), HONB (2.05 g, 11.4 mmol) and HBTU (4.33 g, 11.4 mmol) were added. The reaction mixture was stirred for 1 h and the solvents were removed in vacuo. The residue was partitioned between DCM (50 mL) and 1 M aq HCl (50 mL) and the aq fraction was extracted with DCM (2×25 mL). The combined organic fractions were washed with sat aq NaHCO3 (50 mL), brine (50 mL), dried (MgSO4) and concentrated in vacuo. The residue was recrystallised from MeOH/water to give the title compound (1.12 g, 94%) as a white solid. LCMS (ES+): 157.4 [MH]+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5.31 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.05 g
Type
reactant
Reaction Step Two
Name
Quantity
4.33 g
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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